molecular formula C19H13N3O3S2 B12143831 N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B12143831
M. Wt: 395.5 g/mol
InChI Key: RLFTYJMZZHWBJR-UHFFFAOYSA-N
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Description

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex heterocyclic compound that incorporates benzamido, thiophene, thiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophene with benzoyl chloride to form the benzamido-thiophene intermediate. This intermediate is then reacted with 2-bromo-1,3-thiazole under basic conditions to form the thiazole ring. Finally, the furan-2-carboxamide moiety is introduced through a coupling reaction with furan-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized thiophene derivatives, reduced benzamido derivatives, and substituted furan and thiazole derivatives .

Scientific Research Applications

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various cellular pathways, including signal transduction, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Similar structure but with a benzimidazole ring instead of thiophene.

    5-Chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide: Contains a pyridine ring and a chloro substituent.

Uniqueness

N-[5-benzamido-4-(thiophen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is unique due to the combination of benzamido, thiophene, thiazole, and furan moieties, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C19H13N3O3S2

Molecular Weight

395.5 g/mol

IUPAC Name

N-(5-benzamido-4-thiophen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C19H13N3O3S2/c23-16(12-6-2-1-3-7-12)21-18-15(14-9-5-11-26-14)20-19(27-18)22-17(24)13-8-4-10-25-13/h1-11H,(H,21,23)(H,20,22,24)

InChI Key

RLFTYJMZZHWBJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

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